Coumarin 175

描述

Coumarin 175 is a derivative of coumarin, a naturally occurring aromatic organic compound with the formula C9H6O2. Coumarins are known for their pleasant aroma and are found in many plants. They have a wide range of applications in various fields, including medicine, perfumery, and as fluorescent dyes.

准备方法

Synthetic Routes and Reaction Conditions

Coumarin 175 can be synthesized through several methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation.

Perkin Reaction: This involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base, such as sodium acetate, to form coumarin derivatives.

Pechmann Condensation: This method involves the reaction of phenols with β-keto esters in the presence of acid catalysts like sulfuric acid or aluminum chloride.

Knoevenagel Condensation: This involves the reaction of aldehydes with active methylene compounds in the presence of a base, such as piperidine or pyridine.

Industrial Production Methods

Industrial production of coumarin derivatives often involves the Pechmann condensation due to its simplicity and high yield. The reaction is typically carried out in large reactors with continuous stirring and temperature control to ensure optimal reaction conditions .

化学反应分析

Types of Reactions

Coumarin 175 undergoes various chemical reactions, including:

Oxidation: Coumarin derivatives can be oxidized to form coumaric acids or other oxidized products.

Reduction: Reduction of coumarins can lead to the formation of dihydrocoumarins.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted coumarins.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions include substituted coumarins, dihydrocoumarins, and coumaric acids .

科学研究应用

Chemical Applications

Coumarin 175 is primarily recognized as a fluorescent dye. Its unique properties make it suitable for various analytical techniques, including:

- Fluorescent Probes : Used in biological and chemical assays to visualize cellular processes.

- Analytical Chemistry : Employed in spectroscopic methods for detecting and quantifying biological molecules.

Biological Applications

The biological significance of this compound lies in its interaction with various enzymes and biological targets. Key applications include:

- Enzyme Inhibition Studies : Research indicates that coumarins can inhibit enzymes such as carbonic anhydrase, which is crucial in physiological processes .

- Detection of Biological Molecules : Coumarin derivatives are utilized as probes for detecting specific biomolecules due to their fluorescence properties.

Medicinal Applications

This compound exhibits potential therapeutic properties that have been investigated in several studies:

- Anti-inflammatory Activity : Research shows that coumarins can reduce inflammation, making them candidates for treating inflammatory diseases .

- Anticoagulant Properties : Some studies indicate that coumarin derivatives can act as anticoagulants, providing alternatives to traditional anticoagulant therapies like warfarin .

- Anticancer Effects : Coumarins have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes involved in cancer progression .

Industrial Applications

In the industrial sector, this compound is used for:

- Fragrance and Flavoring Agents : Its pleasant scent makes it a popular ingredient in perfumes and flavorings.

- Precursor for Chemical Synthesis : It serves as a building block for synthesizing other chemical compounds used in pharmaceuticals and agrochemicals .

Table 1: Summary of Biological Activities of this compound

Table 2: Industrial Uses of this compound

| Application Type | Description | References |

|---|---|---|

| Fragrance Agent | Used in perfumes and cosmetics | |

| Flavoring Agent | Added to food products for taste enhancement | |

| Chemical Precursor | Building block for pharmaceuticals |

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation through apoptosis induction, highlighting its potential as a therapeutic agent against cancer .

Case Study 2: Anticoagulant Activity

Research focused on the anticoagulant properties of this compound compared to traditional anticoagulants like warfarin. The findings suggested that this compound exhibited similar efficacy with reduced toxicity, indicating its promise as a safer alternative in anticoagulation therapy .

作用机制

The mechanism of action of coumarin derivatives, including Coumarin 175, often involves the inhibition of enzymes or interaction with biological targets. For example, coumarins can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . They can also act as anticoagulants by inhibiting the synthesis of vitamin K-dependent clotting factors .

相似化合物的比较

Similar Compounds

Warfarin: A well-known anticoagulant that is a derivative of coumarin.

Dicoumarol: Another anticoagulant with a similar structure to coumarin.

Esculin: A coumarin derivative used in the treatment of hemorrhoids.

Uniqueness

Coumarin 175 is unique due to its specific structural modifications, which can enhance its fluorescence properties and biological activities compared to other coumarin derivatives . This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescent labeling and biological assays .

生物活性

Coumarin 175, a derivative of the coumarin class, has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its antioxidant properties, anticancer effects, and other pharmacological potentials.

Overview of Coumarins

Coumarins are a group of naturally occurring compounds found in various plants, known for their wide range of biological activities. They exhibit properties such as antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. The structure-activity relationship (SAR) of coumarins is crucial in determining their efficacy and safety profiles.

Antioxidant Activity

Research has shown that this compound possesses significant antioxidant properties. A study highlighted that coumarin derivatives demonstrate strong scavenging activity against reactive oxygen species (ROS), which are implicated in various diseases due to oxidative stress. The half-maximal inhibitory concentration (IC50) values for ROS scavenging activities of coumarin derivatives generally range from 0.09 to 0.12 mg/mL, indicating potent antioxidant capabilities .

Table 1: Antioxidant Activity of Coumarin Derivatives

| Compound | IC50 (mg/mL) | Activity Type |

|---|---|---|

| This compound | 0.09-0.12 | ROS Scavenging |

| Chitosan | 0.12 | ROS Scavenging |

| Hydroxycoumarins | Varies | Antioxidant |

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have shown that it exhibits cytostatic activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU145). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study: Anticancer Activity on MCF-7 Cells

In vitro studies revealed that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 18.97 μg/mL after 72 hours of treatment. This effect is attributed to the down-regulation of pro-survival proteins such as p53 and COX-2 while up-regulating apoptotic markers like Bax .

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| MCF-7 | 32.01 | 25.47 | 18.97 |

| A549 | Not specified | Not specified | Not specified |

| DU145 | 35.22 | 27.84 | 19.52 |

The anticancer effects of this compound are mediated through several pathways:

- Apoptosis Induction : Coumarin derivatives can trigger apoptosis by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.

- Cell Cycle Arrest : Research indicates that this compound may cause cell cycle arrest at the G0/G1 phase, preventing tumor cell proliferation.

- Inhibition of Oncogenic Pathways : By inhibiting key signaling pathways associated with cancer progression, such as those involving Cdc25 phosphatases and ERK1/2, this compound may exert its therapeutic effects .

Other Biological Activities

Apart from its antioxidant and anticancer properties, this compound has been shown to possess:

- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.

- Anti-inflammatory Effects : Reducing inflammation markers in cellular models.

- Neuroprotective Effects : Potentially beneficial in models of neurodegenerative diseases due to its ability to scavenge free radicals.

属性

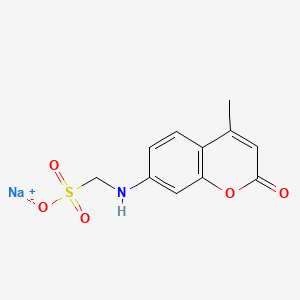

IUPAC Name |

sodium;[(4-methyl-2-oxochromen-7-yl)amino]methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S.Na/c1-7-4-11(13)17-10-5-8(2-3-9(7)10)12-6-18(14,15)16;/h2-5,12H,6H2,1H3,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIXPEKWARLEBM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067449 | |

| Record name | Methanesulfonic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29197-94-2 | |

| Record name | Methanesulfonic acid, 1-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029197942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumarin 175 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2W73AW2YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that Coumarin 175 has inferior photochemical stability compared to the investigated pyridinium salts. What does "photochemical stability" mean in this context, and why is it important for laser dyes?

A1: In the context of laser dyes, "photochemical stability" refers to a dye molecule's ability to withstand repeated cycles of excitation by light and subsequent energy release without undergoing significant degradation []. Dyes with high photochemical stability are less prone to breaking down or forming non-emissive byproducts when exposed to the intense light within a laser cavity. This prolonged stability is crucial for maintaining the laser's performance over time, as degradation can lead to decreased output power, shortened operational lifetime, and the need for frequent dye replacement.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。